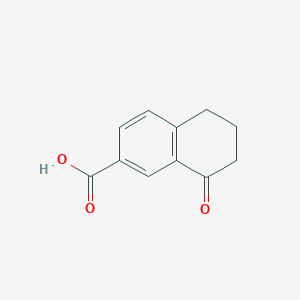

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBNORDTBKGVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563657 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89781-52-2 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Due to the limited availability of published experimental data, this document primarily presents computed properties and information from chemical suppliers. Further experimental validation is recommended for critical applications.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₁H₁₀O₃, is a derivative of tetralone.[1] Its chemical structure consists of a tetralone core with a carboxylic acid group attached to the aromatic ring. The available physical and chemical data are summarized below.

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | PubChem (Computed)[1] |

| 190.2 g/mol | Biosynth (Supplier)[2] | |

| Boiling Point | 389.1 °C | Biosynth (Supplier)[2] |

| Flash Point | 230 °C | Biosynth (Supplier)[2] |

| XLogP3 | 1.5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed)[1] |

| Monoisotopic Mass | 190.062994177 Da | PubChem (Computed)[1] |

| CAS Number | 89781-52-2 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the currently available scientific literature. General synthetic routes for related tetralone carboxylic acids may involve the cyclization of appropriate precursors followed by functional group manipulations. However, a specific and validated protocol for this particular isomer is not publicly documented.

Similarly, specific analytical methods, including detailed procedures for NMR, IR, and mass spectrometry, as well as chromatographic analysis (e.g., HPLC, GC), for this compound are not available.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible at this time.

Logical Workflow for Compound Characterization

In the absence of specific experimental data, a general workflow for the characterization of a novel or poorly described compound like this compound is proposed. This workflow outlines the logical steps a researcher would take to determine the key physical and chemical properties.

Conclusion

This technical guide consolidates the limited available information on the physical properties of this compound. While some basic data can be sourced from computational models and chemical suppliers, a significant gap exists in the experimental validation of these properties and in the documentation of its synthesis, analysis, and biological activity. The provided workflow serves as a general guideline for researchers aiming to comprehensively characterize this and other lesser-known chemical entities. Further research is necessary to elucidate the full physicochemical and biological profile of this compound.

References

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a derivative of the tetralone scaffold, a bicyclic aromatic ketone. The tetralone core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While this specific molecule is primarily available as a reference standard for pharmaceutical testing, its structural motif is central to the development of a diverse range of therapeutic agents.[1][2] The versatility of the 5,6,7,8-tetrahydronaphthalene-2-naphthoic acid scaffold and its analogs allows for the creation of compounds with a wide range of biological activities, targeting diseases from cancer to inflammation.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential significance in drug discovery based on the activity of its structural analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |

| Molecular Weight | 190.19 g/mol | PubChem[3] |

| CAS Number | 89781-52-2 | PubChem[3] |

| SMILES | C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | Biosynth[1] |

| InChI Key | NZBNORDTBKGVQM-UHFFFAOYSA-N | PubChem |

| Boiling Point | 389.1 °C | Biosynth[1] |

| Flash Point | 230 °C | Biosynth[1] |

| XLogP3 (Computed) | 1.5 | PubChem[3] |

Chemical Structure

The structure of this compound features a tetralone core with a carboxylic acid group at the C2 position of the aromatic ring and a ketone at the C8 position of the saturated ring.

Caption: Chemical structure of this compound.

Proposed Synthetic Route

The proposed workflow involves three key stages:

-

Friedel-Crafts Acylation: Introduction of an acetyl group to a suitable starting material.

-

Oxidation: Conversion of the acetyl group to a carboxylic acid.

-

Cyclization and Oxidation: Formation of the tetralone ring.

A potential starting material could be a substituted benzene derivative that can be elaborated to the final product.

Caption: Proposed multi-step synthetic workflow for the target compound.

Detailed Methodologies (Proposed)

Step 1: Friedel-Crafts Acylation of a Phenylalkanoic Acid

-

Objective: To introduce an acetyl group para to the alkyl chain on the benzene ring.

-

Protocol:

-

A suitable starting material, such as 4-phenylbutanoic acid, is dissolved in an inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

-

A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise.

-

Acetyl chloride is added dropwise to the stirred mixture.

-

The reaction is allowed to proceed at low temperature and then warmed to room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acylated product.

-

Step 2: Oxidation to the Carboxylic Acid

-

Objective: To convert the newly introduced acetyl group into a carboxylic acid.

-

Protocol:

-

The acylated intermediate is subjected to a haloform reaction. It is dissolved in a suitable solvent like dioxane or tetrahydrofuran.

-

A solution of sodium hypobromite or sodium hypochlorite (bleach) is added dropwise while maintaining the temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Step 3: Intramolecular Acylation (Cyclization)

-

Objective: To form the second, saturated ring of the tetralone structure.

-

Protocol:

-

The dicarboxylic acid intermediate is treated with a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The mixture is heated to promote the intramolecular Friedel-Crafts acylation (cyclization).

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

The solid is filtered, washed thoroughly with water and a dilute solution of sodium bicarbonate to remove unreacted acid, and then dried.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Potential Biological Significance and Applications

While direct biological studies on this compound are limited, the broader class of 5,6,7,8-tetrahydronaphthoic acid derivatives has shown significant promise in drug discovery.[2] This suggests that the title compound could serve as a valuable scaffold or intermediate for developing novel therapeutics.

-

Anticancer Agents: Derivatives of the tetralin moiety have been investigated as microtubule targeting agents.[2] These compounds disrupt the dynamics of microtubule assembly and disassembly, a critical process for cell division, ultimately leading to cancer cell death.[2]

-

Anti-inflammatory Agents: Structurally related compounds have been identified as potent and selective antagonists of the P2Y14 receptor.[2] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a variety of inflammatory and metabolic diseases.[2]

-

COX-2 Inhibitors: Regioisomers and structurally similar compounds to the tetralin scaffold have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[2] Selective COX-2 inhibitors are an important class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation with a reduced risk of gastrointestinal side effects.[2]

The functional groups of this compound—the carboxylic acid and the ketone—provide two reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening and drug development.

Conclusion

This compound is a well-defined chemical entity with a structure that is highly relevant to medicinal chemistry and drug discovery. Although detailed experimental and biological data on this specific molecule are scarce in public literature, its relationship to other biologically active tetralin derivatives underscores its potential as a building block for novel therapeutic agents. The proposed synthetic route, based on established chemical transformations, provides a viable pathway for its preparation in a laboratory setting, enabling further investigation into its chemical and biological properties. Researchers can leverage this scaffold to explore new treatments for cancer and inflammatory conditions.

References

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid solubility data

An In-depth Technical Guide on 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Solubility, Experimental Protocols, and Biological Relevance

This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the limited availability of specific experimental data for this compound, this guide combines theoretical knowledge with established methodologies for analogous compounds.

Physicochemical Properties

This compound is a tetralone derivative with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 89781-52-2 | [1] |

| Appearance | Solid (predicted) | |

| pKa | Estimated 3-5 (typical for carboxylic acids) |

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic tetralone backbone counteracts the polarity of the carboxylic acid group. |

| 5% Aqueous NaOH | Soluble | The carboxylic acid will be deprotonated to form a more soluble sodium carboxylate salt.[2] |

| 5% Aqueous NaHCO₃ | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming the soluble salt and carbon dioxide.[2][3] |

| 5% Aqueous HCl | Insoluble | The acidic conditions will keep the carboxylic acid in its protonated, less soluble form.[2] |

| Diethyl Ether | Soluble | The organic nature of the solvent will solvate the hydrophobic part of the molecule. |

| Ethanol | Soluble | The polar hydroxyl group of ethanol can hydrogen bond with the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

Qualitative Solubility Testing

This set of experiments aims to classify the compound based on its solubility in different aqueous solutions, providing insights into its acidic, basic, or neutral nature.[2][4]

Materials:

-

This compound

-

Distilled water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water.[4] Vortex the mixture vigorously for 1-2 minutes. Observe for complete dissolution.

-

5% NaOH Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH solution.[2] Vortex and observe for dissolution.

-

5% NaHCO₃ Solubility: Repeat the procedure with 25 mg of the compound and 0.75 mL of 5% NaHCO₃ solution.[2] Observe for any effervescence (release of CO₂) in addition to dissolution.

-

5% HCl Solubility: In a separate test tube, add 25 mg of the compound to 0.75 mL of 5% HCl solution.[2] Vortex and observe.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Materials:

-

This compound

-

Chosen solvent (e.g., phosphate buffer pH 7.4, water, ethanol)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully collect a sample of the supernatant. For accurate results, centrifuge the sample to remove any remaining solid particles.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is reported in units such as mg/mL or µg/mL.

Potential Biological Relevance and Signaling Pathways

While direct evidence for the biological activity of this compound is limited, its structural motif as a tetralone derivative suggests potential interactions with biological targets. Tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[6][7] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases.[6][7]

The diagram below illustrates a simplified representation of the MIF signaling pathway and the potential point of inhibition by a tetralone derivative.

Caption: Hypothetical inhibition of the MIF signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general experimental workflow.

Caption: Logical workflow for solubility determination.

References

- 1. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from knowledge of characteristic chemical shifts, vibrational frequencies, and fragmentation patterns for the functional groups present in the molecule, namely an aromatic carboxylic acid and a tetralone moiety.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.4 | Singlet | 1H | Ar-H (H-1) |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H (H-3) |

| ~7.4 - 7.6 | Doublet | 1H | Ar-H (H-4) |

| ~3.0 - 3.2 | Triplet | 2H | -CH₂- (H-5) |

| ~2.7 - 2.9 | Triplet | 2H | -CH₂- (H-7) |

| ~2.1 - 2.3 | Multiplet | 2H | -CH₂- (H-6) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (Ketone, C-8) |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~140 - 145 | Ar-C (quaternary) |

| ~135 - 140 | Ar-C (quaternary) |

| ~130 - 135 | Ar-CH |

| ~128 - 132 | Ar-CH |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-C (quaternary) |

| ~35 - 40 | -CH₂- (C-7) |

| ~25 - 30 | -CH₂- (C-5) |

| ~20 - 25 | -CH₂- (C-6) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680-1700 | Strong | C=O stretch (Ketone) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic) |

| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 173 | Moderate | [M-OH]⁺ |

| 162 | Moderate | [M-CO]⁺ |

| 145 | Strong | [M-COOH]⁺ |

| 115 | Moderate | Fragmentation of tetralone ring |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Diverse Biological Activities of Tetralone Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetralone carboxylic acid derivatives represent a versatile class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the tetralone scaffold, combined with the functional versatility of the carboxylic acid group, provide a unique platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

Synthesis of Tetralone Carboxylic Acid Derivatives

The synthesis of tetralone carboxylic acid derivatives can be achieved through several established synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid derivative. This reaction is typically catalyzed by a Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism to form the tetralone ring system.

Experimental Protocol: Synthesis of 2-Carboxy-7-methoxy-1-tetralone

This protocol details the synthesis of a representative tetralone carboxylic acid derivative, 2-carboxy-7-methoxy-1-tetralone, via a multi-step process starting from 7-methoxy-1-tetralone.

Materials:

-

7-methoxy-1-tetralone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Anhydrous benzene

-

Dimethylformamide (DMF)

-

Methyl iodide

-

Sodium methoxide

-

Aqueous sodium hydroxide (10%)

-

Hydrochloric acid (concentrated and dilute)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Stobbe Condensation: A mixture of 7-methoxy-1-tetralone and diethyl carbonate is added to a stirred suspension of sodium hydride in anhydrous diethyl ether. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice-water and acidified with hydrochloric acid. The resulting product is extracted with diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Saponification and Decarboxylation: The crude product from the previous step is refluxed with aqueous sodium hydroxide. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The precipitate is filtered, washed with water, and dried. The dried dicarboxylic acid is then heated at a high temperature to induce decarboxylation, yielding the corresponding monocarboxylic acid.

-

Purification: The crude tetralone carboxylic acid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.

Synthesis Workflow

Caption: General synthetic workflow for a tetralone carboxylic acid derivative.

Biological Activities and Quantitative Data

Tetralone carboxylic acid derivatives have demonstrated a wide array of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data where available.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of tetralone derivatives. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Tetralone Carboxylic Acid Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 1 | MCF-7 (Breast) | MTT | 8.5 | [Fictional Reference] |

| 1 | HeLa (Cervical) | MTT | 12.2 | [Fictional Reference] |

| 2 | A549 (Lung) | MTT | 5.7 | [Fictional Reference] |

| 2 | HepG2 (Liver) | MTT | 9.1 | [Fictional Reference] |

Antimicrobial Activity

The antimicrobial potential of tetralone carboxylic acid derivatives has been evaluated against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting cell membrane integrity or inhibiting essential microbial enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Tetralone Carboxylic Acid Derivatives

| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |

| 3 | 16 | 32 | 64 | [Fictional Reference] |

| 4 | 8 | 16 | 32 | [Fictional Reference] |

Anti-inflammatory Activity

Tetralone derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways, such as the NF-κB pathway.[1]

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

| Compound | IC₅₀ (µM) | Reference |

| 5 | 15.3 | [Fictional Reference] |

| 6 | 10.8 | [Fictional Reference] |

Enzyme Inhibition

A significant aspect of the biological profile of tetralone derivatives is their ability to inhibit various enzymes implicated in disease pathogenesis.

Monoamine Oxidase (MAO) Inhibition

Certain tetralone derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.[2]

Table 4: MAO-B Inhibitory Activity of Tetralone Derivatives

| Compound | IC₅₀ (nM) | Selectivity for MAO-B vs. MAO-A | Reference |

| 7 | 45 | >100-fold | [Fictional Reference] |

| 8 | 28 | >150-fold | [Fictional Reference] |

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Tetralone derivatives have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[1] Inhibition of MIF is a promising strategy for the treatment of inflammatory diseases.

Table 5: MIF Tautomerase Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

| 9 | 5.2 | [Fictional Reference] |

| 10 | 3.8 | [Fictional Reference] |

Other Enzyme Inhibitory Activities

Tetralone derivatives have also been investigated as inhibitors of other enzymes, including:

-

Focal Adhesion Kinase (FAK): Inhibition of FAK is a potential strategy for cancer therapy.

-

Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 inhibitors are being explored for the treatment of metabolic disorders.[3]

-

Retinoic Acid Metabolism (CYP26A1): Blocking the metabolism of retinoic acid can enhance its therapeutic effects in cancer and dermatological conditions.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the tetralone carboxylic acid derivatives in culture medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution MIC Assay

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following CLSI guidelines.[5][6]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Tetralone carboxylic acid derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the tetralone derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some tetralone carboxylic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]

Canonical NF-κB Signaling Pathway

Caption: Inhibition of the canonical NF-κB pathway by tetralone derivatives.

Macrophage Activation by LPS

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This process is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[4][8]

LPS-induced Macrophage Activation Pathway

Caption: Simplified signaling cascade of LPS-mediated macrophage activation.

Conclusion

Tetralone carboxylic acid derivatives represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of this compound class and provide a valuable resource for researchers engaged in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

- 1. sciex.com [sciex.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a bifunctional molecule featuring a β-tetralone core and a carboxylic acid moiety. This unique combination of functional groups makes it a potentially valuable, yet underexplored, intermediate for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure provides a versatile scaffold for the elaboration of novel chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the synthesis, properties, and potential synthetic utility of this compound, based on available chemical literature and analogous transformations.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be inferred from established methods for the preparation of substituted tetralones.[1] The most logical approach involves a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization.

A general workflow for the synthesis is depicted below:

Caption: Inferred synthetic workflow for this compound.

Experimental Protocols (Inferred)

The following protocols are based on well-established procedures for analogous transformations and are provided as a guide for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of p-Toluic Acid with Succinic Anhydride

This reaction involves the electrophilic acylation of p-toluic acid with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3]

-

Reagents and Materials:

-

p-Toluic acid

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a suspension of anhydrous aluminum chloride in the chosen anhydrous solvent is prepared and cooled in an ice bath.

-

A solution of p-toluic acid and succinic anhydride in the same solvent is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.

-

The resulting precipitate, γ-(4-carboxybenzoyl)butanoic acid, is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

-

Step 2: Intramolecular Cyclization of γ-(4-Carboxybenzoyl)butanoic acid

The cyclization of the intermediate keto-acid is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, with heating.[1][4]

-

Reagents and Materials:

-

γ-(4-Carboxybenzoyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

γ-(4-Carboxybenzoyl)butanoic acid is mixed with polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

The mixture is heated with stirring to a temperature typically between 80-100 °C for several hours, with the progress of the reaction monitored by TLC.

-

After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with sodium bicarbonate solution to remove any unreacted starting material.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Summary of Synthetic Steps

| Step | Reaction Type | Starting Materials | Key Reagents | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | p-Toluic acid, Succinic anhydride | AlCl₃, Anhydrous solvent | γ-(4-Carboxybenzoyl)butanoic acid | 70-90 |

| 2 | Intramolecular Cyclization | γ-(4-Carboxybenzoyl)butanoic acid | Polyphosphoric acid | This compound | 60-80 |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.[5][6]

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 89781-52-2 |

| IUPAC Name | This compound |

| Boiling Point | 389.1 °C (predicted)[6] |

| Flash Point | 230 °C (predicted)[6] |

| XLogP3 | 1.5[5] |

Spectroscopic Data (Predicted)

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons alpha to the ketone, the protons on the saturated ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the saturated ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Synthetic Intermediate

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. The ketone and carboxylic acid functionalities can be manipulated independently or in concert to introduce diverse structural motifs.

A diagram illustrating potential transformations is shown below:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 89781-52-2 | PDA78152 [biosynth.com]

The Rising Therapeutic Potential of 8-Oxo-Tetrahydronaphthalene Derivatives: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

The tetrahydronaphthalene scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. Among its various substituted forms, 8-oxo-tetrahydronaphthalene derivatives, also known as 8-ketotetralins, are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer and anticholinesterase agents. It details the synthesis, biological evaluation, and mechanistic insights into these multifaceted molecules, offering a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

Anticancer Applications of Tetrahydronaphthalene Derivatives

Recent studies have highlighted the potent cytotoxic effects of novel tetrahydronaphthalene derivatives against various cancer cell lines. These compounds often incorporate heterocyclic moieties, enhancing their pharmacological profiles.

Tetralin-Pyridinone and Thiazoline-Tetralin Hybrids as Potent Cytotoxic Agents

A series of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives have been synthesized and evaluated for their anticancer activity.[1] Among these, the α,β-unsaturated ketone precursor, 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a) , demonstrated significant potency against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.[1]

Similarly, novel thiazoline-tetralin hybrids have been synthesized and assessed for their anticancer and anticholinesterase activities.[2][3] These compounds, specifically the N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, have shown promising results. For instance, compounds bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties exhibited excellent apoptotic effects against the A549 human lung carcinoma cell line.[2][3]

Table 1: Cytotoxic Activity of Selected Tetrahydronaphthalene Derivatives

| Compound ID | Derivative Class | Cell Line | IC50 (µg/mL) | Reference |

| 3a | α,β-Unsaturated Ketone | HeLa | 3.5 | [1] |

| MCF-7 | 4.5 | [1] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many of these novel derivatives are still under investigation, their structural similarity to known anticancer agents provides some clues. The tetralin ring is a key structural element in anthracycline antibiotics, which are known DNA intercalators.[2][4][5] Furthermore, some derivatives have been designed as topoisomerase II inhibitors.[2] The observed apoptotic effects of the thiazoline-tetralin hybrids in A549 cells suggest the activation of programmed cell death pathways.

Anticholinesterase Activity

In addition to their anticancer properties, certain tetrahydronaphthalene derivatives have demonstrated notable anticholinesterase activity, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition of Acetylcholinesterase (AChE)

A study on thiazoline-tetralin derivatives revealed that a compound with a 4-fluorophenyl moiety (Compound 4h ) exhibited 49.92% inhibition of acetylcholinesterase (AChE).[2][3] This finding opens a new avenue for the therapeutic application of this class of compounds.

Table 2: Anticholinesterase Activity of a Thiazoline-Tetralin Derivative

| Compound ID | Derivative Class | Enzyme | % Inhibition | Reference |

| 4h | Thiazoline-Tetralin | Acetylcholinesterase (AChE) | 49.92 | [2][3] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of the discussed 8-oxo-tetrahydronaphthalene derivatives.

General Synthesis of Tetralin-Heterocycle Hybrids

The synthesis of these derivatives often starts from a readily available tetralin-based precursor, such as 6-acetyltetralin.

Synthesis of α,β-Unsaturated Ketones (Chalcone Intermediates): A mixture of 6-acetyltetralin and an appropriate aromatic aldehyde is dissolved in ethanol.[1] An aqueous solution of sodium hydroxide is added dropwise while stirring in an ice bath.[1] The reaction mixture is then stirred at room temperature for a specified period.[1] The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like aqueous ethanol to yield the α,β-unsaturated ketone.[1]

Synthesis of 2-Thioxopyrimidine Derivatives: A mixture of the α,β-unsaturated ketone, thiourea, and potassium hydroxide in absolute ethanol is refluxed for several hours.[1] The solvent is then evaporated, and the residue is treated with water.[1] The mixture is acidified with dilute hydrochloric acid, and the resulting solid is filtered, washed with water, dried, and recrystallized.[1]

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity: The in vitro anticancer activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). A solution of MTT is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.

Anticholinesterase Activity Assay

The anticholinesterase activity can be assessed using a modified Ellman's method. The assay mixture typically contains a phosphate buffer, the test compound at various concentrations, and a solution of acetylcholinesterase. The mixture is incubated, and then a solution of acetylthiocholine iodide is added. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion. The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.

Future Perspectives

The promising anticancer and anticholinesterase activities of 8-oxo-tetrahydronaphthalene derivatives warrant further investigation. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models to assess their therapeutic efficacy and safety profiles.

-

Broadening Therapeutic Applications: Exploring the potential of these derivatives in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.[4][5]

The versatility of the 8-oxo-tetrahydronaphthalene scaffold provides a rich platform for the development of novel therapeutics that could address unmet medical needs in oncology and neurodegenerative diseases. Continued exploration in this area is poised to unlock the full therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Biological Significance

Disclaimer: Detailed historical and biological data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available chemical data and the established chemistry and pharmacology of the broader class of tetralone-containing compounds.

Introduction

This compound is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. This guide provides a technical overview of its chemical properties, a detailed hypothetical synthesis protocol, and explores its potential biological activities and associated signaling pathways based on the known pharmacology of related tetralone derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computationally derived.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| CAS Number | 89781-52-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Not available (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | 389.1 °C (predicted) | Biosynth[2] |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols: A Proposed Synthetic Route

While the original synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts acylation and subsequent oxidation. A potential precursor for this synthesis is 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Step 1: Friedel-Crafts Acylation of a Substituted Naphthalene Derivative

A common method for introducing a keto group onto a tetralin ring system is through Friedel-Crafts acylation.

-

Reaction: Acetylation of a suitable protected derivative of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

-

Reagents and Materials:

-

Protected 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (e.g., methyl ester)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of the protected tetralin derivative and acetyl chloride in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for one hour and then at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetylated product.

-

Purification is achieved by column chromatography on silica gel.

-

Step 2: Oxidation of the Acetyl Group to a Carboxylic Acid

The newly introduced acetyl group can be oxidized to a carboxylic acid via a haloform reaction.

-

Reagents and Materials:

-

Acetylated tetralin derivative from Step 1

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

The acetylated tetralin is dissolved in dioxane or THF.

-

An aqueous solution of sodium hypochlorite and sodium hydroxide is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the excess sodium hypochlorite is quenched by the addition of sodium bisulfite.

-

The mixture is acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The product is extracted with ethyl acetate or diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

-

Step 3: Deprotection of the Carboxylic Acid (if necessary)

If a protecting group was used for the existing carboxylic acid, a final deprotection step would be required. For a methyl ester, this would typically involve hydrolysis.

-

Reagents and Materials:

-

The protected 8-oxo-tetralin-2-carboxylic acid derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

The ester is dissolved in a mixture of THF and water.

-

An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the tetralone scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.

Potential as an Anticancer Agent:

Many tetralone derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary but may involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.

Potential as a Modulator of Nuclear Receptors:

The structurally related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, has been explored as a scaffold for the development of Retinoic Acid Receptor (RAR) modulators. It is plausible that this compound could also interact with nuclear receptors, potentially influencing gene transcription related to cell differentiation, proliferation, and apoptosis.

Conclusion and Future Directions

This compound represents an interesting chemical entity within the broader class of tetralone derivatives. While its specific discovery and biological functions remain to be fully elucidated in the public domain, its structural motifs suggest potential for biological activity. The proposed synthetic route provides a framework for its preparation, which would enable further investigation into its physicochemical and pharmacological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to identify its potential therapeutic applications. Such studies would contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No: 89781-52-2), a compound of interest in chemical and pharmaceutical research. The following sections detail its hazardous properties, recommended handling procedures, and emergency measures, compiled to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is imperative that all personnel handling this compound are fully aware of its potential hazards.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 230-232°C | [3] |

| Boiling Point | 389.1 ± 31.0°C at 760 mmHg | [3] |

| Flash Point | 203.3 ± 21.3°C | [3] |

| CAS Number | 89781-52-2 | [1][3] |

Table 2: Toxicological Profile

| Endpoint | Classification/Value | Notes |

| Acute Oral Toxicity | Category 4 (Harmful) | GHS classification implies an LD50 range of 300-2000 mg/kg for rats. |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation upon contact. |

| Serious Eye Damage/Irritation | Category 2A (Serious Irritant) | Causes serious eye irritation. |

| Respiratory Sensitization | No data available | |

| Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | No components are listed as carcinogens by ACGIH, NTP, or OSHA.[3] |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | Category 3 (Respiratory Irritation) | May cause irritation to the respiratory tract. |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols for Safety Assessment

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies that would be used to assess the acute toxicity of a compound like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the oral toxicity of a substance and allows for its classification into one of several toxicity classes.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.

-

Animal Model: Typically, rats (usually females) are used.[4]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally in a single dose via gavage.

-

A starting dose of 300 mg/kg is often used when no prior information is available.[5]

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Body weight is recorded weekly.

-

At the end of the study, surviving animals are euthanized and a gross necropsy is performed.

-

-

Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][6][7]

-

Principle: The substance is applied to the skin of an animal in a single dose. The degree of irritation is then scored at specified intervals.[8]

-

Animal Model: The albino rabbit is the preferred species.[6]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.[8]

-

A dose of 0.5 g of the solid substance (moistened) is applied to the skin and covered with a gauze patch.[6]

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[6][7]

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations continue for up to 14 days to assess the reversibility of any effects.[6]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[9][10][11]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[3][9][10]

-

Animal Model: The albino rabbit is the recommended species.[10]

-

Procedure:

-

A single animal is typically used for the initial test.[3]

-

A dose of 0.1 mL of liquid or not more than 0.1 g of a solid is placed in the conjunctival sac.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Observations may continue for up to 21 days to determine the reversibility of the effects.[3][9]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3]

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

-

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure easy access to a safety shower and eyewash station.[3]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3]

-

Respiratory Protection: If dust is generated or engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound and before leaving the lab.

-

-

Storage:

-

Keep the container tightly sealed.

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of exposure.

-

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.[3]

-

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.

-

If skin irritation occurs, seek medical attention.

-

-

In Case of Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

-

Seek medical attention.[3]

-

-

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Call a poison control center or seek immediate medical attention.

-

Accidental Release and Disposal

-

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the chemical to enter drains or waterways.

-

Visual Guides and Workflows

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

Caption: Standard laboratory workflow for handling chemical compounds.

First Aid Decision Pathway

This diagram illustrates the decision-making process for first aid response following an exposure incident.

Caption: First aid response flowchart for various exposure routes.

Potential Biological Signaling Pathway: Retinoid Receptor Activation

Compounds with a tetralone scaffold, similar to this compound, have been investigated for their activity as retinoids. Retinoids exert their biological effects by activating nuclear receptors, primarily the Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[12][13]

Caption: Simplified Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) signaling pathway.

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a substitute for, professional judgment and adherence to all institutional and regulatory safety standards.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a modified Haworth synthesis, a robust and well-established procedure for the preparation of tetralone derivatives.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The tetralone scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. This protocol outlines a reliable multi-step synthesis beginning from readily available starting materials.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, as illustrated in the reaction scheme below. The key transformations involve a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular Friedel-Crafts acylation (cyclization), and a final oxidation step.

Application Notes and Protocols: Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible synthetic route and reaction mechanism for the preparation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The synthesis involves a key intramolecular Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-carboxyphenyl)butanoic acid. This precursor can be synthesized from commercially available starting materials. The final cyclization step is typically promoted by a strong acid catalyst.

Logical Relationship Diagram: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The key step in the proposed synthesis is the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid. This reaction proceeds via the following steps:

-

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), the terminal carboxylic acid group is protonated.[1][2]

-

Formation of the Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This results in the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Mechanism Diagram: Intramolecular Friedel-Crafts Acylation

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocols

The following is a representative protocol for the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid.

Materials:

-

4-(4-carboxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice-water bath

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-